Hexanamide, 2-amino-N-hydroxy-

Overview

Description

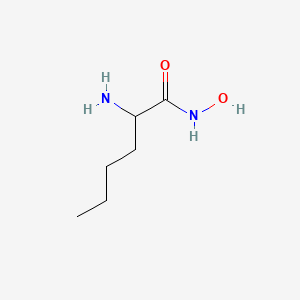

Hexanamide, 2-amino-N-hydroxy-, also known as 2-amino-N-hydroxyhexanamide, is a compound with the molecular formula C6H14N2O2 . It has a molecular weight of 146.19 g/mol . The IUPAC name for this compound is 2-amino-N-hydroxyhexanamide .

Molecular Structure Analysis

The compound has a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 primary amine (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group . The InChI representation of the molecule isInChI=1S/C6H14N2O2/c1-2-3-4-5(7)6(9)8-10/h5,10H,2-4,7H2,1H3,(H,8,9) . Physical And Chemical Properties Analysis

Hexanamide, 2-amino-N-hydroxy- has several computed properties. It has a molecular weight of 146.19 g/mol, an exact mass of 146.105527694 g/mol, and a monoisotopic mass of 146.105527694 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has 4 rotatable bonds . The topological polar surface area is 75.4 Ų . It has a heavy atom count of 10 . The compound has a formal charge of 0 .Scientific Research Applications

Adsorption of Heavy Metal Ions

One of the significant applications of 2-amino-N-hydroxyhexanamide is in the development of a novel poly (6-acryloylamino-N-hydroxyhexanamide) (PAHHA) resin for effective adsorption of heavy metal ions, including Cu 2+, Pb 2+ and Ni 2+ . The chelating resin is synthesized by the grafting reaction between 6-amino-N-hydroxyhexanamide and polyacrylic resin, thus containing the hydroxamate and acylamino groups . The PAHHA resin exhibits excellent adsorption performance for Cu 2+, Pb 2+ and Ni 2+ .

Wastewater Treatment

The PAHHA resin developed using 2-amino-N-hydroxyhexanamide is also used for treating wastewater contaminated with heavy metal ions . The resin possesses multiple active sites, including -CONHOH, -CONH- and -COOH, which could strongly adsorb the metal ions . Specifically, the -CONHOH group displays a high affinity by forming a stable five-membered ring with heavy metal ions .

Cancer Drug Development

2-amino-N-hydroxyhexanamide is used in the design and synthesis of novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors . The designed compounds show inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, show potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Combination Therapy

In recent studies, combinations of HDAC inhibitors with kinase inhibitor showed additive and synergistic effects . 2-amino-N-hydroxyhexanamide is used in a novel design approach for cancer drug development by combining breakpoint cluster Abl (Bcr-Abl) and HDAC inhibitory activity, two independent pharmacological activities, in one molecule .

Mechanism of Action

Target of Action

2-Amino-N-hydroxyhexanamide, also known as Hexanamide, 2-amino-N-hydroxy-, has been studied for its complex formation equilibria with protons and bivalent metals . The primary targets of this compound appear to be cobalt (II), nickel (II), and copper (II) ions in aqueous solutions .

Mode of Action

The compound interacts with its targets through the N atom of the α-amino group and the deprotonated NHO- group . The ligands are bound to the metals, forming mononuclear and hydroxo complexes . In the case of copper (II), polynuclear species are also present .

Biochemical Pathways

It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . As an amino acid derivative, 2-amino-N-hydroxyhexanamide might influence these pathways.

Pharmacokinetics

Therapeutic peptides, which are polymers of amino acids, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . . Similar properties might be expected for 2-amino-N-hydroxyhexanamide.

Result of Action

The formation of complexes with metal ions suggests potential roles in metal ion homeostasis and transport .

Action Environment

The action of 2-amino-N-hydroxyhexanamide is influenced by environmental factors such as the presence of metal ions and the pH of the solution

properties

IUPAC Name |

2-amino-N-hydroxyhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-3-4-5(7)6(9)8-10/h5,10H,2-4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFFBULFDXALJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400031 | |

| Record name | Hexanamide, 2-amino-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanamide, 2-amino-N-hydroxy- | |

CAS RN |

138195-08-1 | |

| Record name | Hexanamide, 2-amino-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.